molecular formula C28H36O10 B1221071 Amoorastatin, 12-hydroxy CAS No. 71590-47-1

Amoorastatin, 12-hydroxy

Cat. No.: B1221071
CAS No.: 71590-47-1
M. Wt: 532.6 g/mol
InChI Key: PUNWVWPDKCBXSA-UHFFFAOYSA-N
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Description

Amoorastatin, 12-hydroxy is a cytotoxic limonoid isolated from the stem bark of Melia azedarach var. Japonica. It belongs to the tetranortriterpenoid class and exhibits potent anticancer activity against multiple human tumor cell lines, including A-549 (lung carcinoma), SK-OV-3 (ovarian adenocarcinoma), SK-MEL-2 (melanoma), XF-498 (central nervous system cancer), and HCT-15 (colon adenocarcinoma) . Its structure includes a 14,15β-epoxide group and a hydroxyl group at the 12th carbon position, both of which are critical for its biological activity. The compound’s exceptional cytotoxicity is evidenced by its ED50 values, which are consistently below 0.001 μg/ml, outperforming many reference chemotherapeutic agents .

Properties

CAS No.

71590-47-1

Molecular Formula

C28H36O10

Molecular Weight

532.6 g/mol

IUPAC Name

[6-(furan-3-yl)-4,12,16,19-tetrahydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

InChI

InChI=1S/C28H36O10/c1-12(29)37-18-9-17(31)27-11-36-23(34)24(18,2)15(27)8-16(30)26(4)21(27)20(32)22(33)25(3)14(13-5-6-35-10-13)7-19-28(25,26)38-19/h5-6,10,14-19,21-23,30-31,33-34H,7-9,11H2,1-4H3

InChI Key

PUNWVWPDKCBXSA-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C)O)O

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)O)C)O)C)O)O

Synonyms

12-hydroxyamoorastatin

Origin of Product

United States

Comparison with Similar Compounds

Role of the 14,15β-Epoxide Group

The absence of the 14,15β-epoxide in 12-hydroxy Amoorastatone results in significantly diminished cytotoxicity, confirming this moiety’s critical role in DNA intercalation or oxidative stress induction .

Impact of Acetylation at C-12

Acetylation of the 12-hydroxy group in 12-acetyl Amoorastatin enhances lipophilicity, improving cellular uptake and metabolic stability. This modification correlates with a 10- to 100-fold increase in potency compared to the parent compound .

Comparative Efficacy Against Reference Agents

Compound/Agent ED50 Range (μg/ml) Tumor Cell Lines Tested
This compound <0.001 A-549, SK-OV-3, SK-MEL-2, XF-498, HCT-15
Reference Antibiotic A 0.27–5.5 Same as above
Aphanastatin 0.065 P388 murine leukemia

Key Findings :

  • Aphanastatin, while active, is less potent due to differences in oxygenation and side-chain functionalization .

Mechanistic Insights

  • Epoxide-Driven Activity : The 14,15β-epoxide group likely facilitates covalent binding to cellular nucleophiles (e.g., glutathione or DNA), triggering apoptosis .
  • Hydroxyl vs. Acetyl Groups : The 12-hydroxy group may participate in hydrogen bonding with target proteins, while its acetylated form enhances membrane permeability, enabling deeper tissue penetration .

Q & A

Q. What are the best practices for citing conflicting data on 12-hydroxy Amoorastatin’s mechanism of action in review articles?

  • Methodological Answer : Clearly distinguish between hypothesis and evidence. Use phrases like “Smith et al. reported X, whereas Jones et al. observed Y under differing conditions.” Cite primary literature (avoid secondary sources) and highlight methodological differences (e.g., assay sensitivity). Adhere to journal-specific citation formats (e.g., ACS, APA) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amoorastatin, 12-hydroxy
Reactant of Route 2
Amoorastatin, 12-hydroxy

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